![molecular formula C21H15FN2O2 B5803133 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide, also known as FLB-457, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent and selective antagonist of dopamine D2 receptors and has been used extensively as a tool for studying the role of these receptors in various neurobiological processes.
Mechanism of Action
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide acts as a selective antagonist of dopamine D2 receptors. It binds to these receptors and prevents the binding of dopamine, which is the natural ligand for these receptors. This results in a decrease in the activity of dopamine D2 receptors and a reduction in the downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine D2 receptors. By blocking these receptors, this compound can reduce the activity of the mesolimbic dopamine system, which is involved in reward processing. This can lead to a reduction in the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in lab experiments is its selectivity for dopamine D2 receptors. This allows researchers to specifically target these receptors and study their role in various neurobiological processes. However, the limitations of using this compound include its relatively low potency compared to other dopamine D2 receptor antagonists and its limited solubility in water, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for research on N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide. One area of interest is the development of new drugs that target dopamine D2 receptors and have improved pharmacological properties compared to this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the role of dopamine D2 receptors in various neurobiological processes and to identify new therapeutic targets for the treatment of psychiatric disorders.
Synthesis Methods
The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-fluorophenol to produce 2-(4-fluorophenyl)-1,3-benzoxazole. Finally, this compound is reacted with 4-methylbenzoyl chloride to yield this compound.
Scientific Research Applications
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been extensively used in scientific research to study the role of dopamine D2 receptors in various neurobiological processes. It has been used to investigate the role of these receptors in reward processing, addiction, and schizophrenia. This compound has also been used to study the effects of antipsychotic drugs on dopamine D2 receptors and to develop new drugs for the treatment of psychiatric disorders.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-2-4-14(5-3-13)20(25)23-17-10-11-19-18(12-17)24-21(26-19)15-6-8-16(22)9-7-15/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWQSQBJVAOVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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